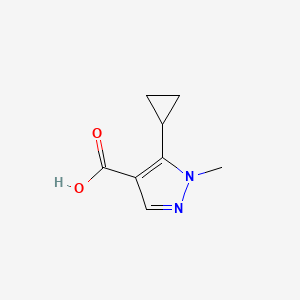
6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s spectral properties .Applications De Recherche Scientifique
Pharmacological Properties and Synthesis Methods
6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been explored in various scientific research areas, focusing primarily on their pharmacological properties and synthesis methods. While specific studies directly addressing this compound were not found, research on similar dihydropyridine compounds provides insights into potential applications and synthetic approaches.
Antihypertensive Agents and Coronary Vessel Dilators : Dihydropyridines bearing carboxy functions, including those substituted at the 4-position by phenyl or substituted phenyl groups, have been identified as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, highlighting a method that could be applicable to the synthesis of this compound derivatives (Abernathy, 1978).
Oxidation Studies : Research on the oxidation of tetrahydropyrimidine derivatives, which share a structural motif with dihydropyridines, indicates the chemical versatility and potential reactivity of such compounds. This suggests that similar oxidation methods could be applied to dihydropyridine derivatives for the development of new materials or pharmaceuticals (Khanina & Dubur, 1982).
Antiinflammatory Activity : The synthesis and characterization of novel thiazolo[3,2‐a]pyrimidines, bearing similarities to dihydropyridine structures, have shown promising antiinflammatory activities. This suggests the potential for exploring dihydropyridine derivatives, like this compound, in antiinflammatory research (Tozkoparan et al., 1998).
Catalytic Applications : The catalytic use of pyridinium salts in the synthesis of pyranopyrazole derivatives highlights the potential for pyridine-based catalysts in facilitating chemical reactions. This research avenue may provide insights into the catalytic roles that dihydropyridine derivatives could play in synthetic chemistry (Moosavi‐Zare et al., 2016).
Lanthanide-Organic Frameworks : The construction of lanthanide-organic coordination polymeric networks using hydroxypyridine-3-carboxylic acid derivatives showcases the utility of pyridine carboxylic acids in materials science. This indicates the potential for dihydropyridine derivatives in the development of new materials with specific electronic or optical properties (Liu et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-3-2-4-9(7-8)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUVPLKCVZCRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)
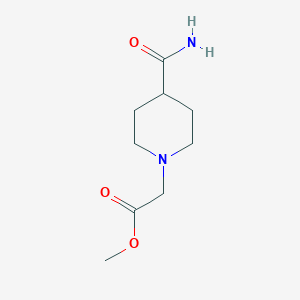
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)
![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)
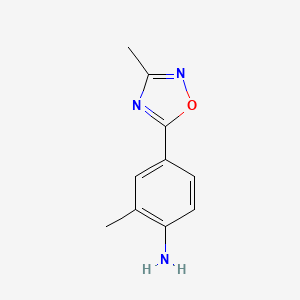
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)
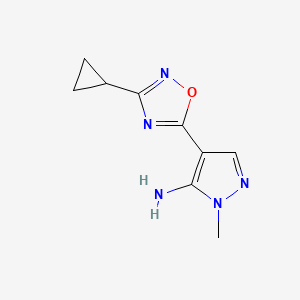
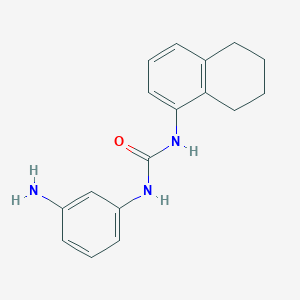

![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
